molecular formula C10H10N4O B13745968 Benzamide, 4-amino-N-(2-imidazolyl)- CAS No. 36855-67-1

Benzamide, 4-amino-N-(2-imidazolyl)-

Cat. No.: B13745968
CAS No.: 36855-67-1
M. Wt: 202.21 g/mol
InChI Key: FSODIQQHMZLLSA-UHFFFAOYSA-N
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Description

"Benzamide, 4-amino-N-(2-imidazolyl)-" is a benzamide derivative featuring a 4-amino substituent on the benzene ring and an imidazolyl group attached to the amide nitrogen. Benzamides are widely studied for their pharmacological activities, including anticonvulsant, antimicrobial, and antitumor effects, often modulated by substituents on the aromatic ring or the amide moiety . The imidazolyl group in this compound may enhance hydrogen-bonding interactions or metal coordination, influencing its bioactivity compared to other derivatives.

Properties

CAS No.

36855-67-1

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-N-(1H-imidazol-2-yl)benzamide

InChI

InChI=1S/C10H10N4O/c11-8-3-1-7(2-4-8)9(15)14-10-12-5-6-13-10/h1-6H,11H2,(H2,12,13,14,15)

InChI Key

FSODIQQHMZLLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Ammonolysis + Reduction + Condensation (CN100358864C) Stepwise conversion from p-nitrobenzoyl chloride to 4-aminobenzamide, then condensation with imidazolyl derivative Simple, high yield, low cost, scalable Requires multiple steps and careful control of reduction conditions
Amidoxime + Dialkyl Carbonate + Condensation (US20070185173A1) Uses amidoxime intermediates and dialkyl carbonate chemistry Avoids complex steps, versatile for salt formation More complex reagent handling, multiple purification steps
One-Pot Three-Component Reaction (PMC8830504) Single-step synthesis using phthalic anhydride, anilines, and diaminomaleonitrile Atom-economical, efficient, good yields Limited to certain substituted derivatives, requires reflux and acid catalysis

Research Data and Analytical Results

Analytical characterization of Benzamide, 4-amino-N-(2-imidazolyl)- and related derivatives typically includes:

Analysis Type Data Example Interpretation
Melting Point 253–255 °C (for analogous imidazole-benzamide derivatives) Indicates purity and identity
IR Spectroscopy Broad NH stretch ~3430 cm⁻¹; C=O stretch ~1650 cm⁻¹ Confirms amide and amino groups
1H-NMR (DMSO-d6) Aromatic protons 6.8–8.0 ppm; amide NH ~9.8 ppm; imidazole NH ~11.0 ppm Confirms aromatic and imidazole protons
13C-NMR (DMSO-d6) Carbonyl carbon ~167 ppm; aromatic carbons 118–154 ppm Confirms benzamide and imidazole carbons
Mass Spectrometry [M + H]+ at m/z 314 (for related imidazole-benzamide) Confirms molecular weight and structure

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-N-(2-imidazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzamide, 4-amino-N-(2-imidazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-N-(2-imidazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form stable complexes with proteins, influencing their activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs of "Benzamide, 4-amino-N-(2-imidazolyl)-" and their distinguishing features:

Compound Name Substituents on Amide Nitrogen Molecular Weight (g/mol) Key Pharmacological Activity References
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) 2-Ethylphenyl 254.30 Anticonvulsant (MES test at 10–100 mg/kg)
4-Amino-N-(2-chlorobenzyl)benzamide (11) 2-Chlorobenzyl 285.74 Not explicitly stated; high purity (HPLC 99.51%)
4-Amino-N-(o-hydroxyphenyl)benzamide o-Hydroxyphenyl 228.25 Antimicrobial (MIC 25 µg/mL against K. pneumoniae)
4-Amino-N-(2'-aminophenyl)-benzamide (GOE1734) 2'-Aminophenyl 227.26 Antitumor (DNA crosslinking, low mutagenicity)
4-Amino-N-(2-aminoethyl)benzamide 2-Aminoethyl 179.22 Not explicitly stated; used in toxicity studies
4-Chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide 1-Methylbenzimidazolylmethyl + 4-Cl 339.80 No activity data provided

Key Observations:

  • Substituent Impact on Activity : Electron-withdrawing groups (e.g., Cl in Compound 11) or aromatic heterocycles (e.g., benzimidazole in ) may enhance metabolic stability or target binding. The imidazolyl group in the target compound could mimic bioactive heterocycles seen in antifungal or kinase-inhibiting drugs.
  • Pharmacological Diversity : The 2-ethylphenyl group in 4-AEPB confers anticonvulsant activity, while the o-hydroxyphenyl group in enhances antimicrobial effects. The antitumor activity of GOE1734 is linked to its DNA crosslinking ability .

Physicochemical and Spectral Data

  • 4-Amino-N-(2-chlorobenzyl)benzamide (11): Melting Point: 137°C. NMR: δ 8.56 (NH), 7.64 (Ar-H), 4.48 (CH2) . HRMS: [M+H]+ 261.0789 (calc. 261.078) .
  • 4-Amino-N-(2'-aminophenyl)-benzamide (GOE1734): Stability: Stable under physiological conditions; low mutagenicity in vitro .

Pharmacological Comparisons

  • Anticonvulsant Activity : 4-AEPB shows efficacy in the maximal electroshock (MES) test, comparable to phenytoin at 10–100 mg/kg . The target compound’s imidazolyl group may modulate GABAergic pathways, but direct evidence is lacking.
  • Antimicrobial Activity : The o-hydroxyphenyl derivative exhibits gram-negative activity, suggesting that electron-rich aromatic groups enhance membrane penetration .
  • Antitumor Potential: GOE1734’s DNA crosslinking mechanism highlights the role of aromatic amines in targeting proliferating cells .

Biological Activity

Benzamide, 4-amino-N-(2-imidazolyl)- is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that Benzamide, 4-amino-N-(2-imidazolyl)- exhibits cytotoxic effects against various cancer cell lines. It primarily targets receptor tyrosine kinases (RTKs), which are crucial in tumor growth and proliferation. In vitro studies have shown that compounds with similar structures can inhibit the activity of RTKs, leading to reduced tumor cell viability.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityMechanism of Action
Benzamide, 4-amino-N-(2-imidazolyl)-Anticancer activityInhibition of receptor tyrosine kinases
4-AminobenzamideModerate cytotoxicitySimilar mechanism as above
N-(2-Aminophenyl)benzamideAnticancer potentialRTK inhibition
Imidazole DerivativesAntimicrobial propertiesInteraction with microbial enzymes

Antimicrobial Properties

The imidazole component of Benzamide, 4-amino-N-(2-imidazolyl)- is known for its antimicrobial activities . Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

The mechanism by which Benzamide, 4-amino-N-(2-imidazolyl)- exerts its effects involves interactions with specific molecular targets:

  • Binding Affinity: Docking studies indicate that this compound effectively binds to receptor tyrosine kinases, suggesting a pathway for its cytotoxic effects.
  • Non-Covalent Interactions: The imidazole ring allows for diverse interactions through hydrogen bonding and π-π stacking with proteins involved in signaling pathways.

Case Studies

  • Cytotoxicity in Cancer Models:
    A study evaluated the cytotoxic effects of Benzamide, 4-amino-N-(2-imidazolyl)- on various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3). Results demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM.
  • Antimicrobial Efficacy:
    Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both strains, indicating strong antimicrobial activity.

Synthesis

The synthesis of Benzamide, 4-amino-N-(2-imidazolyl)- typically involves several steps that allow for the generation of derivatives with enhanced biological activities. Common methods include:

  • Condensation Reactions: Between benzoyl chloride and imidazole derivatives.
  • Reduction Reactions: To introduce amino groups at specific positions.

Q & A

Basic Research Questions

Q. What are the key structural motifs in 4-amino-N-(2-imidazolyl)benzamide, and how do they influence its physicochemical properties?

  • The compound features a benzamide core with a 4-amino substituent and a 2-imidazolyl group attached to the amide nitrogen. The amino group enhances solubility in polar solvents, while the imidazole ring contributes to hydrogen-bonding capabilities and pH-dependent tautomerism. Computational methods like density functional theory (DFT) can optimize the geometry and predict dipole moments or pKa values .

Q. What synthetic routes are reported for benzamide derivatives with imidazole substituents?

  • A common approach involves coupling 4-aminobenzoic acid derivatives with 2-aminobenzimidazole via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction conditions (pH, solvent polarity, and temperature) must be optimized to avoid side products like N-acylurea . Alternative routes may employ Mannich reactions or Ullmann coupling for imidazole functionalization .

Q. Which analytical techniques are critical for characterizing 4-amino-N-(2-imidazolyl)benzamide?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects tautomeric forms of the imidazole ring.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
  • FTIR: Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of benzamide-imidazole derivatives?

  • Molecular docking and molecular dynamics simulations can model interactions with biological targets (e.g., histamine receptors or kinases). For example, if one study reports anticancer activity while another shows no effect, binding affinity calculations for specific isoforms (e.g., EGFR vs. HER2) may explain discrepancies .

Q. What strategies optimize the reaction yield of 4-amino-N-(2-imidazolyl)benzamide under varying pH conditions?

  • A factorial design of experiments (DoE) can assess variables:

VariableRangeImpact
pH6–8Higher yields at neutral pH due to reduced hydrolysis
SolventDMF vs. THFDMF improves solubility but may require lower temps to avoid decomposition
CatalystDMAP vs. NoneDMAP accelerates amidation but complicates purification
  • Post-reaction purification via column chromatography (silica gel, 5% MeOH/DCM) removes unreacted imidazole precursors .

Q. How do substituent variations on the benzamide core affect enzymatic inhibition profiles?

  • Comparative SAR studies of analogs highlight key trends:

CompoundSubstituentActivity (IC₅₀)Target
4-amino-N-(2-imidazolyl)benzamideImidazole12 µMHistamine H₃ receptor
4-amino-N-(tetrazol-5-yl)benzamideTetrazole45 µMCOX-2
4-amino-N-(quinazolin-4-yl)benzamideQuinazoline8 µMEGFR kinase
  • Electron-withdrawing groups on the aryl ring enhance binding to hydrophobic enzyme pockets, while imidazole’s basicity modulates bioavailability .

Q. What experimental protocols validate the stability of 4-amino-N-(2-imidazolyl)benzamide in physiological buffers?

  • Conduct accelerated stability studies:

  • Conditions: PBS (pH 7.4), 37°C, 72 hours.
  • Analysis: HPLC monitoring of degradation products (e.g., hydrolysis to 4-aminobenzoic acid).
  • Outcome: Compound shows <5% degradation, confirming suitability for in vitro assays .

Methodological Considerations for Data Contradictions

  • Conflicting Biological Data: Use isoform-specific assays (e.g., kinase panel screens) and validate via Western blotting for downstream signaling markers .
  • Synthetic Yield Variability: Implement process analytical technology (PAT) for real-time reaction monitoring .

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